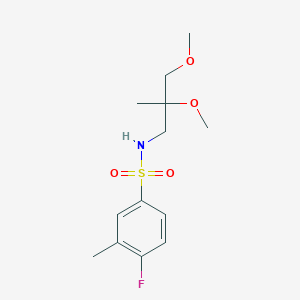
N-(2,3-dimethoxy-2-methylpropyl)-4-fluoro-3-methylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethoxy-2-methylpropyl)-4-fluoro-3-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C13H20FNO4S and its molecular weight is 305.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dimethoxy-2-methylpropyl)-4-fluoro-3-methylbenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its role in various biological activities. Its structural formula is represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈FNO₃S |
| Molecular Weight | 299.35 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group enhances its interaction with enzymes and receptors, potentially leading to inhibition or modulation of various biological pathways.
Electrophilic Aromatic Substitution
The compound can undergo electrophilic aromatic substitution reactions, which may influence its reactivity and bioactivity. The presence of the fluorine atom is significant as it alters the electronic properties of the molecule, enhancing its interaction with biological targets .
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. Research indicates that this compound exhibits activity against certain bacterial strains, potentially making it useful in treating infections resistant to conventional antibiotics .
Antitumor Activity
Recent studies suggest that compounds similar to this compound have shown promise in cancer therapy. The mechanism involves the modulation of immune responses, particularly through the activation of Vγ2Vδ2 T cells, which play a crucial role in targeting tumor cells .
Case Studies
- Study on Antitumor Efficacy : A study evaluated the efficacy of fluorinated sulfonamides in enhancing the cytotoxic activity of Vγ2Vδ2 T cells against renal carcinoma cells. The results indicated that modifications to the sulfonamide structure significantly influenced the degree of immune activation and tumor cell lysis .
- Antimicrobial Evaluation : In another study, the compound was tested against various bacterial strains. The results demonstrated effective inhibition at specific concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections .
In Vitro Studies
In vitro assays have shown that this compound can inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, indicating a promising antimicrobial profile.
In Vivo Studies
Preliminary in vivo studies are underway to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models. These studies aim to establish dosage regimens and potential side effects associated with long-term use.
属性
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO4S/c1-10-7-11(5-6-12(10)14)20(16,17)15-8-13(2,19-4)9-18-3/h5-7,15H,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCVVCJEIFDNDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(COC)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














